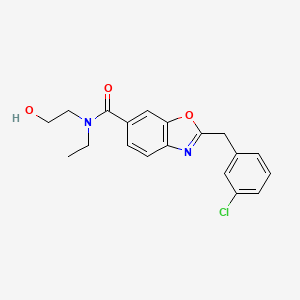![molecular formula C18H20N2O3 B5201087 N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5201087.png)
N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide, commonly known as DMXAA, is a small molecule that has shown potential as an anti-cancer agent. It was first identified in the 1990s and has since been the subject of extensive research.
Wirkmechanismus
The mechanism of action of DMXAA is not fully understood. It is believed to activate the immune system, specifically the production of cytokines, which in turn leads to the destruction of tumor blood vessels and the subsequent death of cancer cells. DMXAA has also been shown to inhibit the production of angiogenic factors, which are proteins that promote the growth of new blood vessels in tumors.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cytokines, such as tumor necrosis factor alpha and interferon gamma, in the blood. DMXAA has also been shown to decrease the levels of angiogenic factors, such as vascular endothelial growth factor, in tumors. In addition, DMXAA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for lab experiments. It is a small molecule that is easy to synthesize, and it has been extensively studied for its anti-cancer properties. However, DMXAA has some limitations as well. It is not very stable and can degrade quickly, which can make it difficult to work with. In addition, DMXAA has not yet been approved for clinical use, which means that its potential as an anti-cancer agent is still being investigated.
Zukünftige Richtungen
There are several future directions for research on DMXAA. One area of interest is the development of more stable analogues of DMXAA that can be used in clinical trials. Another area of interest is the investigation of the mechanism of action of DMXAA, which is still not fully understood. Finally, there is interest in exploring the potential of DMXAA in combination with other anti-cancer agents, such as immunotherapy and targeted therapy.
Conclusion
DMXAA is a small molecule that has shown potential as an anti-cancer agent. It has been extensively studied for its ability to induce tumor necrosis and inhibit tumor growth, and it has been shown to enhance the effectiveness of other anti-cancer agents. DMXAA activates the immune system and inhibits the production of angiogenic factors, leading to the destruction of tumor blood vessels and the subsequent death of cancer cells. While DMXAA has some limitations, such as its instability and lack of clinical approval, it is a promising area of research for the development of new anti-cancer therapies.
Synthesemethoden
The synthesis of DMXAA involves a series of chemical reactions. The starting material is 3-methoxybenzoic acid, which is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2-aminoethyl)-2,6-dimethylbenzamide in the presence of triethylamine to form the amide intermediate. Finally, the amide intermediate is oxidized using potassium permanganate to yield DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, breast, and colon cancer. DMXAA has also been shown to enhance the effectiveness of other anti-cancer agents, such as radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-6-4-7-13(2)17(12)20-16(21)11-19-18(22)14-8-5-9-15(10-14)23-3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOPHBYPTSFSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5201010.png)
![1-(2-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5201016.png)
![ethyl 4-methyl-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5201022.png)
![6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5201024.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B5201030.png)
![2,2'-(1,4-piperazinediyl)bis[5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one]](/img/structure/B5201043.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5201049.png)
![2-amino-4-(4-methoxy-3-methylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5201062.png)

![4-isopropyl-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1-methylbenzene](/img/structure/B5201069.png)
![N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5201077.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201095.png)
![2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide](/img/structure/B5201105.png)
